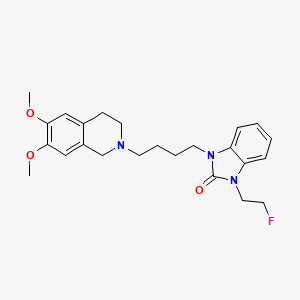

Sigma-2 Radioligand 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H30FN3O3 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC 名称 |

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-(2-fluoroethyl)benzimidazol-2-one |

InChI |

InChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3 |

InChI 键 |

BJPCFIBNHQQLQT-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC |

产品来源 |

United States |

Foundational & Exploratory

The Enigmatic Sigma-2 Receptor: A Technical Deep Dive into the Mechanism of Action of its Radioligands

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 receptor, a protein of significant interest in oncology and neurodegenerative disease research, has long been a subject of intense investigation. Its overexpression in proliferating tumor cells has positioned it as a key biomarker and a promising target for both diagnostic imaging and therapeutic intervention. This technical guide provides an in-depth exploration of the sigma-2 receptor's mechanism of action, with a particular focus on the interactions and downstream effects of its radioligands.

The Sigma-2 Receptor: Identity and Cellular Localization

Initially defined pharmacologically, the sigma-2 receptor was definitively identified in 2017 as the transmembrane protein 97 (TMEM97).[1][2] For a period, it was controversially thought to be identical to the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). However, extensive research has now firmly established that TMEM97 and PGRMC1 are distinct proteins encoded by different genes, although they can form a functional complex within the cell.[3][4][5]

The sigma-2 receptor/TMEM97 is a transmembrane protein primarily located in the endoplasmic reticulum.[1] It is also found in other subcellular compartments, including the plasma membrane, lysosomes, and nuclear membrane.[1] This widespread localization is indicative of its involvement in a multitude of cellular processes.

Radioligands Targeting the Sigma-2 Receptor

A variety of radioligands have been developed to probe the function and distribution of the sigma-2 receptor. These tools are indispensable for in vitro characterization and in vivo imaging using techniques like Positron Emission Tomography (PET).

Table 1: Binding Affinities of Common Sigma-2 Receptor Radioligands

| Radioligand | Receptor Subtype(s) | Affinity (Ki/IC50) | Tissue/Cell Line | Reference |

| [³H]DTG | σ1 and σ2 | ~20-80 nM (for σ2) | Rat Liver Membranes | [2][5] |

| --INVALID-LINK---Pentazocine | σ1 selective | >1000 nM (for σ2) | Guinea Pig Brain | [2][6] |

| [¹⁸F]ISO-1 | σ2 selective | - | - | [2] |

| RHM-1 | σ2 selective | - (300-fold selective for σ2 over σ1) | - | [7] |

Note: Specific affinity values can vary depending on the experimental conditions and tissue/cell line used.

Mechanism of Action: A Multifaceted Signaling Hub

The binding of a radioligand to the sigma-2 receptor initiates a cascade of intracellular events, impacting several key signaling pathways. The cellular response can vary depending on whether the ligand acts as an agonist or an antagonist.

Regulation of Calcium Signaling

A primary and rapid response to sigma-2 receptor ligand binding is the modulation of intracellular calcium (Ca²⁺) levels. Agonist binding has been shown to induce the release of Ca²⁺ from the endoplasmic reticulum, a thapsigargin-sensitive store.[6] This alteration in calcium homeostasis can, in turn, influence a wide array of downstream cellular processes, including enzyme activation, gene transcription, and the initiation of cell death pathways.

Caption: Sigma-2 receptor-mediated calcium signaling pathway.

Induction of Cell Death: Apoptosis and Autophagy

In cancer cells, sigma-2 receptor agonists are potent inducers of cell death through both apoptotic and non-apoptotic mechanisms.[6] The apoptotic cascade is often initiated by the activation of caspase-3.[1] Furthermore, sigma-2 receptor activation has been linked to lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS), which can also trigger cell death.[8][9]

Caption: Sigma-2 agonist-induced apoptotic pathway in cancer cells.

Regulation of Cholesterol Homeostasis

A critical and more recently elucidated function of the sigma-2 receptor/TMEM97 is its role in cholesterol homeostasis.[1][2][8] TMEM97 forms a complex with PGRMC1 and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL.[2][10] It also interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.[2] This function is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholesterol metabolism is often dysregulated.

Caption: Role of the Sigma-2 receptor in cholesterol homeostasis.

Neuronal Signaling

In the central nervous system, the sigma-2 receptor is involved in modulating neuronal signaling.[1] Its activation can regulate the activity of calcium and potassium channels, thereby influencing action potential firing. Furthermore, it plays a role in synaptic vesicle release and the modulation of key neurotransmitter systems, including dopamine, serotonin, and glutamate.[1]

Key Experimental Protocols

The characterization of sigma-2 radioligands and their mechanism of action relies on a set of core experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a radioligand for the sigma-2 receptor.

Protocol Outline: Competitive Radioligand Binding Assay

-

Tissue/Cell Preparation: Homogenize tissue (e.g., rat liver) or harvest cells known to express the sigma-2 receptor. Prepare membrane fractions through centrifugation.

-

Incubation: Incubate the membrane preparation with a known concentration of a sigma-2 selective radioligand (e.g., [³H]DTG in the presence of (+)-pentazocine to block sigma-1 receptors) and varying concentrations of the unlabeled test ligand.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Cell Viability and Cytotoxicity Assays

To assess the functional effects of sigma-2 ligands, particularly in cancer cell lines, cell viability assays are crucial.

Protocol Outline: MTT Assay

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the sigma-2 ligand for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value (the concentration of ligand that causes a 50% reduction in cell viability).

Conclusion and Future Directions

The identification of TMEM97 as the sigma-2 receptor has opened new avenues for research and drug development. Its multifaceted mechanism of action, involving the regulation of calcium signaling, cholesterol homeostasis, and cell death pathways, underscores its importance as a therapeutic target. The continued development of highly selective and potent radioligands will be critical for advancing our understanding of sigma-2 receptor biology and for the clinical translation of novel diagnostic and therapeutic strategies for cancer and neurodegenerative diseases. Future research should focus on further dissecting the intricate signaling networks governed by the sigma-2 receptor and on elucidating the precise molecular interactions between TMEM97, PGRMC1, and other partner proteins.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-2 receptor and progesterone receptor membrane component 1 (PGRMC1) are two different proteins: Proofs by fluorescent labeling and binding of sigma-2 receptor ligands to PGRMC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Highly Selective Sigma-2 Receptor Radioligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), has emerged as a significant target in drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[1] Its overexpression in proliferating tumor cells has made it an attractive biomarker for cancer imaging and therapy.[2] The historical challenge in studying this receptor has been the lack of truly selective ligands, often necessitating the use of masking agents to differentiate it from the sigma-1 receptor subtype. This guide provides a comprehensive overview of a recently developed, highly selective sigma-2 radioligand, referred to commercially as "Sigma-2 Radioligand 1" and detailed in the scientific literature as "compound 1".[3][4]

Core Compound: this compound (compound 1)

The discovery of "compound 1" represents a significant advancement in the development of selective probes for the sigma-2 receptor. This novel ligand, featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) pharmacophore, demonstrates nanomolar affinity and exceptional selectivity for the sigma-2 receptor over the sigma-1 receptor.[5]

Data Presentation: Pharmacological Profile

The quantitative data for "compound 1" and other relevant sigma receptor ligands are summarized below for comparative analysis.

| Ligand | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |

| This compound (compound 1) | Sigma-2 | 2.57 | >2000-fold | [5] |

| Sigma-1 | >5000 | [5] | ||

| CM398 | Sigma-2 | 0.43 | >1000-fold | [6] |

| [3H]DTG (Di-o-tolylguanidine) | Sigma-2 | 39.9 | Non-selective | [7] |

| Sigma-1 | 35.5 | [7] | ||

| (+)-Pentazocine | Sigma-1 | 3.0 - 10.0 | High for Sigma-1 | [8][9] |

Experimental Protocols

Sigma-2 Receptor Radioligand Competition Binding Assay

This protocol is a standard method used to determine the binding affinity of a test compound for the sigma-2 receptor.[7][10]

Objective: To determine the inhibition constant (Ki) of a test ligand for the sigma-2 receptor.

Materials:

-

Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG)

-

Tissue Source: Rat liver membrane homogenates

-

Masking Agent: (+)-Pentazocine (to block sigma-1 receptor binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Non-specific Binding Control: High concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol (B65202) or DTG)

-

Test compounds at various concentrations

-

96-well plates

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Prepare rat liver membrane homogenates.

-

In a 96-well plate, combine the membrane homogenate (approximately 300 µg protein), assay buffer, and 100 nM (+)-pentazocine.

-

Add the test compound at concentrations ranging from 0.1 nM to 10 µM.

-

Add [3H]DTG at a final concentration of approximately 5 nM.

-

For determining non-specific binding, a separate set of wells should contain 10 µM of unlabeled haloperidol or DTG instead of the test compound.

-

Incubate the plates at 25°C for 120 minutes.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo PET Imaging of Tumors

This protocol outlines the workflow for using the 18F-labeled version of "this compound" for Positron Emission Tomography (PET) imaging in a tumor xenograft model.[4]

Objective: To visualize tumor uptake of the radioligand and assess its specificity in vivo.

Materials:

-

[18F]-labeled this compound

-

Tumor-bearing animal model (e.g., U87MG glioma xenograft in rats)

-

Micro-PET/CT scanner

-

Blocking agent (e.g., CM398) for specificity studies

-

Anesthesia

Procedure:

-

Anesthetize the tumor-bearing animal.

-

Acquire a baseline CT scan for anatomical reference.

-

Administer the [18F]-labeled this compound via intravenous injection.

-

For blocking studies, co-inject a high dose of an unlabeled selective sigma-2 ligand like CM398.[4]

-

Perform dynamic PET scanning for a specified duration (e.g., 60-70 minutes).

-

Reconstruct the PET/CT images.

-

Analyze the images to determine the uptake of the radioligand in the tumor and other tissues.

-

Calculate tumor-to-background ratios to assess imaging contrast.

-

In blocking studies, a significant reduction in tumor uptake indicates specific binding of the radioligand to sigma-2 receptors.[4]

Visualizations

Signaling and Functional Interactions

The sigma-2 receptor (TMEM97) is located in the endoplasmic reticulum and lipid rafts.[1] It plays a crucial role in regulating cholesterol homeostasis and is involved in cell proliferation and survival.[1] Ligand binding can influence these pathways and, in the context of cancer, can lead to apoptosis. The receptor is known to form a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR).[11]

Caption: Sigma-2 receptor interactions and downstream cellular effects.

Experimental Workflows

Caption: Workflow for the Sigma-2 Receptor Competition Binding Assay.

Caption: Workflow for In Vivo PET Imaging with [18F]-Sigma-2 Radioligand 1.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Current development of sigma-2 receptor radioligands as potential tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Collection - Development of a Highly Specific 18FâLabeled Radioligand for Imaging of the Sigmaâ2 Receptor in Brain Tumors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sigma-2 Receptors in Cancer Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a critical player in cancer biology.[1] Its significant overexpression in a wide array of proliferating tumor cells compared to their quiescent counterparts positions it as a promising biomarker for tumor proliferation and a viable target for novel anti-cancer therapeutics.[2][3][4] This technical guide provides a comprehensive overview of the sigma-2 receptor's role in cancer proliferation, detailing its associated signaling pathways, summarizing key quantitative data, and providing methodologies for its study. The involvement of the sigma-2 receptor in critical cellular processes, including the PI3K/Akt/mTOR pathway, cholesterol homeostasis, and cell cycle regulation, underscores its importance in oncogenesis and as a target for therapeutic intervention.

The Sigma-2 Receptor (TMEM97) and its Upregulation in Cancer

Initially defined by its pharmacological profile, the sigma-2 receptor's molecular identity was confirmed as TMEM97.[5] This endoplasmic reticulum-resident protein is intricately linked to cellular proliferation, with studies demonstrating a density approximately 10-fold higher in proliferating cancer cells than in quiescent cells.[2][3][4] This differential expression is a cornerstone of its utility as a cancer biomarker. For instance, in mouse mammary adenocarcinoma cell lines, Scatchard analysis revealed a significantly higher number of sigma-2 receptors per cell in the proliferative 'P' cells compared to the quiescent 'Q' cells.[3] This upregulation has been observed across various cancer types, including breast, lung, and pancreatic cancer, making it a broad-spectrum marker of proliferative status.[6][7]

Signaling Pathways in Cancer Proliferation

The pro-proliferative effects of the sigma-2 receptor are mediated through its influence on several key signaling cascades.

PI3K/Akt/mTOR Pathway

A growing body of evidence indicates that sigma-2 receptor ligands can modulate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8][9][10] Activation of this pathway is a common feature in many cancers.[9] Some sigma-2 receptor agonists have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of autophagy.[9]

Cholesterol Homeostasis and the TMEM97/PGRMC1/LDLR Complex

The sigma-2 receptor plays a crucial role in cholesterol homeostasis, a process often dysregulated in cancer cells to meet the demands of rapid proliferation. TMEM97 forms a ternary complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which facilitates the uptake of LDL cholesterol.[1] This provides the necessary building blocks for membrane synthesis in rapidly dividing cells.

Induction of Apoptosis

Paradoxically, while upregulated in proliferating cells, activation of the sigma-2 receptor by specific ligands can induce apoptosis.[11] This pro-apoptotic effect appears to be multifaceted, involving both caspase-dependent and -independent pathways. Some sigma-2 receptor agonists trigger the activation of caspase-3, a key executioner caspase.[12] However, other studies suggest a caspase-independent mechanism of cell death, highlighting the complexity of sigma-2 receptor signaling.

Cell Cycle Regulation

The sigma-2 receptor influences the cell cycle machinery, further solidifying its role in proliferation. Studies have shown that sigma-2 receptor ligands can lead to a decrease in the expression of key cyclins, such as cyclin D1 and cyclin B1.[13][14] Cyclin D1 is crucial for the G1-S phase transition, and its downregulation can lead to cell cycle arrest.[15][16][17] Similarly, cyclin B1 is essential for the G2-M transition.[14] By modulating the levels of these cyclins, sigma-2 receptor ligands can halt cancer cell proliferation at various stages of the cell cycle.

Quantitative Data on Sigma-2 Receptor Ligands and Expression

The following tables summarize key quantitative data for sigma-2 receptor ligands and expression levels in cancer cells.

Table 1: Binding Affinities (Ki) of Selected Sigma-2 Receptor Ligands

| Ligand | Cancer Cell Line | Ki (nM) for Sigma-2 | Reference(s) |

| Siramesine | - | 10.5 | [18] |

| PB28 | - | - | [7][11] |

| Haloperidol | - | 24.2 | [18] |

| (+)-Pentazocine | - | >1000 | [2] |

| [³H]DTG | - | 39.9 | - |

| RHM-1 | Panc-02 | 4.88 (Kd) | [19] |

Table 2: Anti-proliferative Effects (EC50/GI50) of Selected Sigma-2 Receptor Agonists

| Ligand | Cancer Cell Line | EC50/GI50 (µM) | Reference(s) |

| Siramesine | NCI-H460 (Lung) | 5.6 | [20] |

| HCT-15 (Colorectal) | 9.3 | [20] | |

| MCF7 (Breast) | 4.7 | [20] | |

| PC3 (Prostate) | 20 (LC50) | [21] | |

| DU145 (Prostate) | 35 (LC50) | [21] | |

| LNCaP (Prostate) | 40 (LC50) | [21] | |

| PB28 | HCT116 (Colorectal) | - | [20] |

| OVCAR3 (Ovarian) | - | [20] | |

| MCF7 (Breast) | - | [20] | |

| AsPC1 (Pancreatic) | - | [20] |

Table 3: Sigma-2 Receptor Expression (Bmax) in Proliferating vs. Quiescent Cells

| Cell Line | Condition | Bmax (fmol/mg protein) | Fold Change (P/Q) | Reference(s) |

| 66 (Mouse Mammary) | Proliferating | - | ~10 | [2][3][4] |

| Quiescent | - | [2][3][4] | ||

| Panc-02 (Pancreatic) | Proliferating | 1250 | - | [19] |

| MCF7 (Breast) | Proliferating | 2.02 pmol/mg | - | [22] |

| C6 (Glioma) | Proliferating | 2.15 pmol/mg | - | [22] |

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for the sigma-2 receptor and the density of receptors (Bmax) in a given tissue or cell preparation.

Protocol Steps:

-

Membrane Preparation: Homogenize cancer cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled sigma-2 ligand (commonly [³H]DTG), and varying concentrations of the unlabeled test compound. To specifically measure binding to sigma-2 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to block binding to sigma-1 sites.[6]

-

Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding experiments, Scatchard analysis or non-linear regression is used to determine the Bmax and Kd.[19][23] For competition binding experiments, the IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of sigma-2 receptor ligands on cancer cell viability and proliferation.

Protocol Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the sigma-2 receptor ligand for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12][24][25] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the EC50 or GI50 value of the compound.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with sigma-2 receptor ligands.

Protocol Steps:

-

Cell Treatment and Lysis: Treat cancer cells with the sigma-2 receptor ligand for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[1][5][22]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.[7][26]

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The sigma-2 receptor (TMEM97) is unequivocally a significant factor in cancer proliferation, with its high expression in tumor cells and its involvement in key oncogenic signaling pathways. This makes it an attractive target for the development of novel diagnostic and therapeutic agents. The ability of sigma-2 receptor ligands to induce apoptosis and inhibit critical survival pathways highlights their potential as anti-cancer drugs.

Future research should focus on further elucidating the intricate signaling networks governed by the sigma-2 receptor, including its less understood interactions with the EGFR pathway and cell cycle components. The development of more selective and potent sigma-2 receptor ligands will be crucial for translating the promising preclinical findings into effective clinical applications. Furthermore, a deeper understanding of the mechanisms underlying the dual pro-proliferative and pro-apoptotic roles of this receptor will be essential for designing rational and effective therapeutic strategies targeting the sigma-2 receptor in cancer.

References

- 1. uniprot.org [uniprot.org]

- 2. Quantitative Receptor-Based Imaging of Tumor Proliferation with the Sigma-2 Ligand [18F]ISO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Cyclin D1 Degradation by Ubiquitin Specific Protease 27X is Critical for Cancer Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma [mdpi.com]

- 16. Inhibition of cyclin D1 gene transcription by Brg-1. | Sigma-Aldrich [merckmillipore.com]

- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 19. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

Navigating the Sigma-2 Receptor Landscape: A Technical Guide to Radioligand Binding Affinity and Selectivity

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of "Sigma-2 Radioligand 1" and other key ligands for the Sigma-2 (σ2) receptor. This document details experimental protocols and visualizes critical pathways to facilitate a deeper understanding of this important therapeutic target.

The Sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases. Its overexpression in proliferating tumor cells has made it a valuable biomarker for cancer imaging and therapy. Understanding the binding characteristics of selective radioligands is paramount for the development of novel diagnostic and therapeutic agents. This guide focuses on "this compound," a compound noted for its high affinity and selectivity, placing it in the context of other significant σ2 receptor ligands.

Quantitative Analysis of Ligand Binding Affinity and Selectivity

The binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and selectivity of a ligand are critical parameters in drug development. The following tables summarize the quantitative data for "this compound" and other notable Sigma-2 receptor ligands, providing a comparative analysis of their binding profiles.

Table 1: Binding Affinity of Selected Ligands for the Sigma-2 (σ2) Receptor

| Ligand | Radioligand Used in Assay | Tissue/Cell Line | Binding Affinity (Ki/IC50, nM) |

| This compound (Compound 1) | Not Specified | Not Specified | 2.57 (Ki) [1] |

| [³H]DTG | - | Rat Liver Membranes | 9.45 (Kd)[2] |

| [¹²⁵I]RHM-4 | - | Rat Liver Membranes | 0.2 (Kd)[2] |

| CB-64D | Not Specified | Not Specified | 16.5 (Ki)[3] |

| CB-184 | Not Specified | Not Specified | 13.4 (Ki)[3] |

| Haloperidol | [³H]DTG | Jurkat Cells | 210 (IC50)[4] |

| R(+)-3PPP | [³H]DTG | Jurkat Cells | 650 (IC50)[4] |

| PD-144418 | [³H]DTG | Jurkat Cells | 1200 (IC50)[4] |

Table 2: Selectivity Profile of "this compound" and Other Ligands

| Ligand | σ2 Receptor Affinity (Ki, nM) | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2 Ratio) | Other Receptors (Affinity) |

| This compound (Compound 1) | 2.57 [1] | >5140 | >2000-fold [1] | High selectivity over 40 other receptors and transporters[1] |

| CB-64D | 16.5[3] | 3055.5 | 185-fold[3] | Not Specified |

| CB-184 | 13.4[3] | 7437 | 555-fold[3] | Not Specified |

| [¹²⁵I]RHM-4 | High Affinity | Low Affinity | High Selectivity | Not Specified |

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the characterization of ligand-receptor interactions. Below are detailed methodologies for common radioligand binding assays used to assess Sigma-2 receptor affinity.

Protocol 1: [³H]DTG Competitive Binding Assay for Sigma-2 Receptor

This protocol is adapted from methodologies used for determining the binding affinity of unlabeled ligands to the Sigma-2 receptor.[5][6]

Materials:

-

Membrane Preparation: Rat liver membranes, known to have a high density of Sigma-2 receptors.

-

Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

-

Masking Ligand: (+)-Pentazocine to block binding of [³H]DTG to Sigma-1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compounds: Unlabeled ligands of interest at various concentrations.

-

Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 150 µL:

-

~300 µg of rat liver membrane protein.

-

5 nM [³H]DTG.

-

100 nM (+)-pentazocine to mask Sigma-1 receptor binding sites.[6]

-

Varying concentrations of the unlabeled test compound (typically ranging from 0.1 nM to 10 µM).

-

-

Incubation: Incubate the reaction plate at 25°C for 120 minutes to reach equilibrium.[6]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]DTG (IC50 value). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a known Sigma-2 ligand, e.g., 10 µM haloperidol). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: [¹²⁵I]RHM-4 Saturation Binding Assay

This protocol is designed to determine the density of Sigma-2 receptors (Bmax) and the dissociation constant (Kd) of [¹²⁵I]RHM-4.[6]

Materials:

-

Membrane Preparation: SD rat liver membranes.

-

Radioligand: [¹²⁵I]RHM-4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM DTG.

-

Filtration Apparatus and Filters: As described in Protocol 1.

-

Gamma Counter: For quantifying radioactivity.

Procedure:

-

Reaction Mixture Preparation: Incubate 30-60 µg of rat liver membrane protein with increasing concentrations of [¹²⁵I]RHM-4 (typically ranging from 0.02 to 9 nM) in a final volume of 150 µL.[6]

-

Total and Non-specific Binding: For each concentration of [¹²⁵I]RHM-4, prepare replicate tubes. To determine non-specific binding, add 10 µM of unlabeled DTG to a parallel set of tubes.

-

Incubation: Incubate the tubes at room temperature for 90 minutes.[6]

-

Filtration and Quantification: Terminate the assay and quantify radioactivity as described in Protocol 1, using a gamma counter instead of a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot the specific binding versus the concentration of [¹²⁵I]RHM-4. Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

Visualizing Key Pathways and Processes

To further elucidate the context of Sigma-2 receptor function, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual representation of receptor selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Evaluation of Novel Sigma-2 Radioligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of novel sigma-2 (σ2) receptor radioligands. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising biomarker for proliferating cancer cells, making it a key target for diagnostic imaging agents and targeted therapeutics.[1][2][3] This guide is designed to equip researchers with the necessary information to design, execute, and interpret preclinical studies of these novel compounds.

Introduction to the Sigma-2 Receptor in Oncology

The sigma-2 (σ2) receptor is overexpressed in a wide variety of human and murine tumor cells compared to healthy tissues.[4] Its density is reportedly up to 10 times higher in proliferating tumor cells than in quiescent ones, establishing it as a valuable biomarker for tumor proliferation.[5][6] The development of selective σ2 receptor radioligands for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging allows for the non-invasive assessment of tumor proliferative status.[3][6]

Recent research has identified the σ2 receptor as Transmembrane Protein 97 (TMEM97).[7] It is often found in complex with the Progesterone Receptor Membrane Component 1 (PGRMC1), and this complex is implicated in various cellular processes, including cholesterol homeostasis and key oncogenic signaling pathways.[1][5][8] Understanding these interactions is crucial for the development of effective σ2-targeted agents.

In Vitro Evaluation of Novel Sigma-2 Radioligands

The initial characterization of a novel radioligand begins with a series of in vitro assays to determine its binding affinity, selectivity, and specificity for the σ2 receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity (Kd or Ki) of a novel compound for the σ2 receptor and its selectivity over the sigma-1 (σ1) receptor.[9] These assays are typically performed using membrane homogenates from tissues or cells known to express high densities of σ2 receptors, such as rat liver or various cancer cell lines.[5]

Experimental Protocol: Competitive Inhibition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a novel, non-radiolabeled sigma-2 ligand.

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., rat liver) or cultured cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 8.0).[10]

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[11]

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration (e.g., using a BCA assay).[11]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane homogenate (typically 50-120 µg of protein for tissue), a fixed concentration of a radioligand with known affinity for the σ2 receptor (e.g., [3H]DTG or [125I]RHM-4), and a range of concentrations of the unlabeled test compound.[11][12]

-

To determine binding specifically to the σ2 receptor when using a non-selective radioligand like [3H]DTG, a "masking" ligand that is highly selective for the σ1 receptor (e.g., (+)-pentazocine) is added to the reaction mixture at a concentration that saturates the σ1 receptors.[5][10]

-

For each concentration of the test compound, prepare triplicate wells.

-

-

Incubation:

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[11]

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

-

-

Quantification:

-

Dry the filters and measure the radioactivity retained on them using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of a known σ2 ligand) from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

A similar protocol can be used for saturation binding assays, where increasing concentrations of the radioligand are incubated with the membrane preparation to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself.[10]

Table 1: In Vitro Binding Affinities of Selected Sigma-2 Radioligands

| Radioligand | Receptor | Tissue/Cell Line | Ki (nM) | Reference |

| [3H]DTG | σ2 | Rat Liver | ~15-30 | [5][10] |

| σ1 | Guinea Pig Brain | ~15-30 | [5] | |

| [125I]RHM-4 | σ2 | Rat Liver | 0.23 | [12] |

| σ1 | - | >1000 | [12] | |

| WC-26 | σ2 | - | 0.8 | [14] |

| SV119 | σ2 | - | 1.2 | [14] |

| RHM-138 | σ2 | - | 2.5 | [14] |

| Siramesine | σ2 | - | 0.1 | [14] |

Note: Ki values can vary depending on the experimental conditions.

In Vitro Autoradiography

In vitro autoradiography provides a visual representation of the distribution and density of σ2 receptors in tissue sections.[15] This technique is valuable for confirming the presence of the target receptor in specific tissues and for assessing the specificity of a new radioligand.

Experimental Protocol: In Vitro Receptor Autoradiography

-

Tissue Preparation:

-

Rapidly freeze fresh tissue samples (e.g., tumor xenografts, brain) and section them into thin slices (typically 10-20 µm) using a cryostat.[15]

-

Mount the tissue sections onto microscope slides.

-

-

Incubation:

-

Pre-incubate the slides in a buffer to remove any endogenous ligands.[15]

-

Incubate the tissue sections with a solution containing the radioligand at a concentration typically near its Kd.

-

To determine non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of a selective non-radiolabeled σ2 ligand.[15]

-

-

Washing and Drying:

-

Imaging:

-

Expose the dried sections to a phosphor imaging plate or photographic film.[15]

-

After an appropriate exposure time, scan the imaging plate or develop the film to obtain an autoradiogram.

-

-

Data Analysis:

-

Quantify the signal intensity in different regions of interest on the autoradiogram using image analysis software.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

In Vivo Evaluation of Novel Sigma-2 Radioligands

Following successful in vitro characterization, promising radioligand candidates are advanced to in vivo studies in animal models to assess their biodistribution, pharmacokinetics, and tumor-targeting efficacy.

Biodistribution Studies

Ex vivo biodistribution studies are essential for determining the uptake and clearance of a radiotracer in various organs and, most importantly, in the target tumor.[16][17] These studies provide quantitative data on the percentage of the injected dose per gram of tissue (%ID/g).[16][17]

Experimental Protocol: Ex Vivo Biodistribution in Tumor-Bearing Mice

-

Animal Model:

-

Use an appropriate tumor-bearing animal model, typically immunodeficient mice with subcutaneously implanted human cancer cell lines known to express high levels of σ2 receptors.

-

-

Radiotracer Administration:

-

Administer a known amount of the radiotracer to each animal, usually via intravenous (tail vein) injection.[18]

-

-

Tissue Harvesting:

-

At predefined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize a cohort of animals.

-

Dissect and collect relevant organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, brain, etc.).

-

-

Measurement of Radioactivity:

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Also, measure the radioactivity of a standard of the injected dose.

-

-

Data Analysis:

-

Calculate the %ID/g for each tissue using the following formula: %ID/g = (counts per minute in tissue / weight of tissue in grams) / (total injected counts per minute) * 100

-

Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess the imaging contrast.

-

Table 2: Biodistribution of a Hypothetical Novel Sigma-2 Radioligand ([18F]XYZ) in Tumor-Bearing Mice (%ID/g)

| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |

| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.05 |

| Tumor | 5.0 ± 1.0 | 6.5 ± 1.2 | 4.0 ± 0.8 |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.1 ± 0.03 |

| Liver | 10.0 ± 2.0 | 8.0 ± 1.5 | 3.0 ± 0.7 |

| Kidneys | 8.0 ± 1.5 | 4.0 ± 0.9 | 1.0 ± 0.3 |

| Brain | 1.0 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.04 |

Data are presented as mean ± standard deviation.

PET/SPECT Imaging

PET and SPECT imaging studies in small animals provide a non-invasive, longitudinal assessment of radiotracer uptake and distribution. These studies are crucial for visualizing tumor targeting and for evaluating the pharmacokinetics of the radioligand in a living system.

Sigma-2 Receptor Signaling Pathways

The development of effective σ2-targeted agents is informed by an understanding of the downstream signaling pathways modulated by ligand binding. The σ2 receptor/TMEM97 is known to interact with PGRMC1, and this complex can influence several key oncogenic pathways.[2][4][8][19]

Key Signaling Interactions:

-

EGFR/HER2 Signaling: The σ2/PGRMC1 complex can influence the expression and activation of growth factor receptors like EGFR, thereby promoting downstream signaling cascades that lead to cell proliferation.[2][4][8]

-

ERα Signaling: In hormone-receptor-positive breast cancer, PGRMC1 can interact with prohibitins, leading to the activation of Estrogen Receptor Alpha (ERα) and subsequent cell proliferation.[20][21][22] TMEM97 expression has also been shown to enhance ERα activity.[23]

-

mTOR Pathway: Sigma-2 ligands have been shown to induce autophagy, potentially through the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation.[2][4][14]

-

Apoptosis: Agonists of the σ2 receptor can induce apoptosis in tumor cells through both caspase-dependent and independent mechanisms.[2][4][7]

Visualization of Workflows and Pathways

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of sigma-2 radioligands.

Simplified Sigma-2 Receptor Signaling Pathway in Cancer

Caption: Simplified signaling pathways of the sigma-2 receptor in cancer.

Conclusion

The preclinical evaluation of novel sigma-2 radioligands is a multi-faceted process that requires a combination of robust in vitro and in vivo experimental techniques. This guide has provided a detailed overview of the core methodologies, from initial binding assays to in vivo imaging and an introduction to the relevant signaling pathways. By following these established protocols and carefully analyzing the quantitative data, researchers can effectively characterize new radioligands and advance the most promising candidates toward clinical translation for improved cancer diagnosis and therapy.

References

- 1. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Probes for Imaging the Sigma-2 Receptor: In Vitro and In Vivo Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 8. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Autoradiography [fz-juelich.de]

- 16. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]

- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DSpace [helda.helsinki.fi]

- 19. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]

- 20. PGRMC1 Promotes Progestin-Dependent Proliferation of Breast Cancer Cells by Binding Prohibitins Resulting in Activation of ERα Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Possible role of PGRMC1 in breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Endogenous Ligands for the Sigma-2 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in various pathological conditions, including cancer, neurodegenerative diseases, and pain.[1] Historically considered an orphan receptor, recent research has led to the identification of putative endogenous ligands, shedding light on its physiological roles and opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for the sigma-2 receptor, detailing their binding characteristics, the experimental methodologies used for their identification, and the signaling pathways they modulate.

Identified Endogenous Ligands

While several molecules have been investigated for their affinity to the sigma-2 receptor, two have recently emerged as the most likely endogenous ligands: 20(S)-hydroxycholesterol and histatin-1 (B1576432). Other molecules, such as progesterone (B1679170) and N,N-dimethyltryptamine (DMT), have also been studied in this context.

20(S)-Hydroxycholesterol (20(S)-OHC)

20(S)-OHC, an oxysterol and a metabolite of cholesterol, has been identified as a putative endogenous ligand for the sigma-2 receptor.[2][3] Its association with the receptor underscores the role of σ2R/TMEM97 in cholesterol homeostasis. While its function as an endogenous ligand is supported by multiple studies, specific binding affinity values (Ki or Kd) for 20(S)-OHC at the sigma-2 receptor are not yet firmly established in the literature. However, it has been shown to reduce the co-immunoprecipitation of both TMEM97 and PGRMC1 with the translocator protein (TSPO), suggesting a functional interaction.[3][4]

Histatin-1

Histatin-1, a salivary protein known for its role in wound healing and its antimicrobial properties, has been identified as another endogenous ligand for the sigma-2 receptor.[5][6][7] This discovery has broadened the known physiological functions of the sigma-2 receptor to include tissue repair and migration.

Other Potential Endogenous Ligands

-

Progesterone: This steroid hormone was one of the earliest molecules proposed as a potential endogenous ligand for sigma receptors. However, its affinity for the sigma-2 receptor is relatively low.[1]

-

N,N-Dimethyltryptamine (DMT): This naturally occurring psychedelic compound has been shown to bind to sigma receptors, but its primary role as an endogenous ligand for the sigma-2 receptor is not well-established.

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding of endogenous and other relevant ligands to the sigma-2 receptor.

| Ligand | Receptor | Assay Type | Ki (nM) | Kd (nM) | Source |

| Histatin-1 | Human TMEM97 (σ2R) | Radioligand Binding Assay | 239 | [6] | |

| Progesterone | Rat Liver σ2R | Radioligand Binding Assay | 441 | [1] |

Note: Specific binding affinity data for 20(S)-hydroxycholesterol at the sigma-2 receptor is not yet available in the literature.

Experimental Protocols

The identification and characterization of endogenous ligands for the sigma-2 receptor have relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor.[8][9][10]

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, or the inhibition constant (Ki) of an unlabeled ligand.

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the sigma-2 receptor (e.g., rat liver, cultured cells) in a suitable buffer and centrifuge to isolate the membrane fraction.[11]

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]DTG, a non-selective sigma-1/sigma-2 ligand) at various concentrations. For competition assays, a fixed concentration of radioligand is used along with varying concentrations of the unlabeled test compound (the putative endogenous ligand). To specifically measure binding to the sigma-2 receptor when using a non-selective radioligand, a "masking" ligand that is selective for the sigma-1 receptor (e.g., (+)-pentazocine) is added to the incubation mixture.[8][11]

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters that trap the membranes.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, or IC50 values. The Ki value for the test compound can be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[5][12][13]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the interaction between a ligand and a receptor.

General Protocol for Histatin-1 and TMEM97 Interaction:

-

Sensor Chip Preparation: Immobilize one of the interacting partners (e.g., recombinant TMEM97) onto the surface of a sensor chip.

-

Analyte Injection: Inject a solution containing the other interacting partner (e.g., histatin-1) at various concentrations over the sensor chip surface.

-

Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of analyte bound and is recorded in a sensorgram (a plot of response units versus time).

-

Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[5]

Signaling Pathways and Biological Functions

The binding of endogenous ligands to the sigma-2 receptor initiates downstream signaling cascades that regulate various cellular processes.

Cholesterol Homeostasis

The sigma-2 receptor/TMEM97 plays a crucial role in cellular cholesterol trafficking.[14] It forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL. Furthermore, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes. The identification of the cholesterol metabolite 20(S)-OHC as an endogenous ligand reinforces the central role of σ2R/TMEM97 in maintaining cholesterol balance within the cell.

Cell Migration and Wound Healing

The interaction between histatin-1 and the sigma-2 receptor activates signaling pathways that promote cell migration, a critical process in wound healing. This function is particularly relevant in tissues like the corneal epithelium where histatin-1 is present.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. 20S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 3. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Imaging of Tumor Proliferation with Sigma-2 Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling biomarker for tumor proliferation.[1][2] Proliferating cancer cells exhibit a significantly higher density of sigma-2 receptors, approximately 10-fold greater than their quiescent counterparts.[2][3] This differential expression provides a unique opportunity for the non-invasive imaging of tumor proliferation using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) with radiolabeled sigma-2 receptor ligands.[4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the molecular imaging of tumor proliferation using sigma-2 ligands.

The Sigma-2 Receptor (TMEM97) in Tumor Biology

The sigma-2 receptor (TMEM97) is an 18–21.5 kDa protein primarily located in the endoplasmic reticulum.[2][5] It plays a crucial role in various cellular processes that are fundamental to cancer progression, including cell proliferation, cholesterol homeostasis, and signal transduction.[6][7]

Several key aspects underscore the importance of the sigma-2 receptor in oncology:

-

Biomarker of Proliferation: The stark contrast in sigma-2 receptor density between proliferating and quiescent tumor cells forms the basis for its use as an imaging biomarker.[3][8] This has been validated in numerous cancer cell lines and preclinical tumor models.[2]

-

Signaling Hub: The sigma-2 receptor is implicated in complex signaling networks. It forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), influencing cholesterol uptake and homeostasis, a critical process for rapidly dividing cancer cells.[6][9] Furthermore, there is evidence of crosstalk between the sigma-2 receptor/PGRMC1 complex and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver of tumor growth.[10][11]

-

Therapeutic Target: Beyond its role in imaging, the sigma-2 receptor is also being explored as a therapeutic target. Agonistic ligands of the sigma-2 receptor have been shown to induce apoptosis in cancer cells, highlighting its potential in cancer therapy.[12]

Quantitative Data on Sigma-2 Receptor Ligands

The development of high-affinity and selective ligands is paramount for effective molecular imaging. The following tables summarize key quantitative data for a selection of sigma-2 receptor ligands, including their binding affinities (Ki), and in vivo tumor uptake.

Table 1: Binding Affinities (Ki) of Selected Sigma-2 Receptor Ligands

| Ligand | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) | Reference |

| [³H]DTG | 39.9 | 35.5 | ~1 | [13] |

| Siramesine | 10.5 | 12.6 | ~1.2 | |

| CB-64D | - | - | 185 | [2] |

| [¹²⁵I]RHM-4 | 0.2 | - | High | [13] |

| SW120 | 11 | - | - | [14] |

| Haloperidol | 24.2 | 1.5 | 0.06 | |

| (+)-Pentazocine | High | 100 (masking) | - | [13] |

Note: Ki values can vary depending on the assay conditions and tissue/cell line used.

Table 2: In Vivo Tumor Uptake of Selected Radiolabeled Sigma-2 Ligands

| Radioligand | Tumor Model | Uptake (%ID/g) | Time Point (post-injection) | Reference |

| [⁹⁹mTc]2 | Mouse Mammary Adenocarcinoma (66) | 2.11 | 1 hour | [15] |

| [⁹⁹mTc]2 | Mouse Mammary Adenocarcinoma (66) | 1.30 | 4 hours | [15] |

| [⁹⁹mTc]2 | Mouse Mammary Adenocarcinoma (66) | 1.11 | 8 hours | [15] |

| [¹¹C]SA5845 | Rat Hepatoma (AH109A) | 0.49 | 60 minutes | [16] |

| [¹⁸F]ISO-1 | Mouse Mammary Tumor (66) | - (High Contrast) | - | [17] |

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of molecular imaging studies. The following sections provide step-by-step methodologies for key experiments in the evaluation of sigma-2 receptor ligands.

Protocol 1: Radiosynthesis of [¹⁸F]ISO-1 (A Representative PET Ligand)

This protocol is a generalized representation based on common radiosynthesis procedures.

Objective: To radiolabel the precursor molecule with Fluorine-18 to produce [¹⁸F]ISO-1 for PET imaging.

Materials:

-

Precursor molecule for ISO-1

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (anhydrous)

-

Water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a semi-preparative column

-

Sterile filters (0.22 µm)

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge.

-

Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

-

-

Azeotropic Drying:

-

Evaporate the solvent from the reaction vessel under a stream of nitrogen at an elevated temperature (e.g., 110-120°C) to remove water. This step is typically repeated with the addition of anhydrous acetonitrile to ensure complete drying.

-

-

Radiolabeling Reaction:

-

Dissolve the ISO-1 precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K2.2.2 complex.

-

Heat the reaction mixture at a specific temperature (e.g., 85-110°C) for a defined period (e.g., 10-15 minutes).

-

-

Purification:

-

Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]ISO-1.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

-

Elute the crude product from the cartridge with acetonitrile.

-

Inject the eluted product onto a semi-preparative HPLC system for final purification.

-

-

Formulation:

-

Collect the HPLC fraction containing [¹⁸F]ISO-1.

-

Remove the HPLC solvent by rotary evaporation or by passing the fraction through a C18 SPE cartridge and eluting with ethanol.

-

Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter.

-

-

Quality Control:

-

Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

-

Protocol 2: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

-

Cell or tissue homogenates expressing sigma-2 receptors (e.g., from tumor cell lines or animal liver)

-

Radioligand with known affinity for the sigma-2 receptor (e.g., [³H]DTG)

-

Unlabeled ("cold") test compound at various concentrations

-

Sigma-1 receptor masking agent (e.g., (+)-pentazocine) to prevent binding of the radioligand to sigma-1 receptors[13]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

In a series of tubes or a microplate, add a fixed amount of the membrane preparation.

-

Add the sigma-1 masking agent to all tubes.

-

Add a fixed concentration of the radioligand (typically at or near its Kd value) to all tubes.

-

Add increasing concentrations of the unlabeled test compound to the experimental tubes.

-

For determining non-specific binding, add a high concentration of an unlabeled sigma-2 ligand (e.g., haloperidol) to a set of control tubes.

-

For determining total binding, add only the radioligand and masking agent to another set of control tubes.

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Protocol 3: In Vivo PET Imaging of Tumor-Bearing Mice

Objective: To visualize and quantify the uptake of a radiolabeled sigma-2 ligand in a tumor in a living animal.

Materials:

-

Tumor-bearing mice (e.g., xenograft or genetically engineered models)

-

Radiolabeled sigma-2 ligand (e.g., [¹⁸F]ISO-1)

-

Anesthesia (e.g., isoflurane)

-

Small animal PET scanner

-

CT or MRI scanner for anatomical co-registration (optional)

-

Syringes and needles for injection

-

Animal handling and monitoring equipment

Procedure:

-

Animal Preparation:

-

Fast the animal for a few hours before the scan, if necessary, depending on the radiotracer.

-

Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic.

-

Position the animal on the scanner bed and maintain anesthesia throughout the imaging session.

-

-

Radiotracer Administration:

-

Administer a known amount of the radiolabeled sigma-2 ligand via intravenous injection (e.g., tail vein).

-

-

PET Data Acquisition:

-

Acquire dynamic or static PET images over a specified period. Dynamic scans involve continuous imaging immediately after injection to observe the tracer kinetics, while static scans are performed at a specific time point post-injection (e.g., 60 minutes).[19]

-

-

Anatomical Imaging (Optional):

-

If using a PET/CT or PET/MRI scanner, acquire a CT or MRI scan for anatomical co-registration to precisely locate the tumor.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using appropriate algorithms, correcting for factors like attenuation and scatter.

-

Co-register the PET images with the anatomical images (if acquired).

-

Draw regions of interest (ROIs) around the tumor and other relevant tissues (e.g., muscle, brain) on the fused images.[17]

-

Calculate the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

-

Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows related to sigma-2 receptor-mediated tumor proliferation imaging.

Sigma-2 Receptor (TMEM97) Signaling in Tumor Proliferation

This diagram illustrates the central role of TMEM97 in a signaling network that promotes tumor cell proliferation through its interaction with PGRMC1, influence on cholesterol homeostasis, and crosstalk with the EGFR pathway.

Caption: Sigma-2 (TMEM97) signaling pathway in tumor proliferation.

Experimental Workflow for Sigma-2 Ligand Evaluation

This diagram outlines the typical workflow for the development and evaluation of a novel sigma-2 receptor ligand for tumor imaging, from initial synthesis to in vivo validation.

Caption: Workflow for developing and evaluating sigma-2 imaging agents.

Logical Relationship: Sigma-2 Expression and Proliferation

This diagram illustrates the fundamental principle underlying the use of sigma-2 ligands for imaging tumor proliferation: the direct correlation between sigma-2 receptor density and the proliferative state of tumor cells.

Caption: Relationship between cell state and imaging signal.

Conclusion

Molecular imaging with sigma-2 receptor ligands represents a promising strategy for the non-invasive assessment of tumor proliferation. The high expression of the sigma-2 receptor (TMEM97) in proliferating cancer cells provides a strong biological rationale for this approach. This technical guide has provided a comprehensive overview of the quantitative data, detailed experimental protocols, and underlying signaling pathways that are central to this field. As our understanding of the complex biology of the sigma-2 receptor continues to grow, so too will the opportunities for developing novel and more effective imaging agents and targeted therapies for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current development of sigma-2 receptor radioligands as potential tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PET Radiotracers for Imaging the Proliferative Status of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Progesterone receptor membrane component 1 promotes the growth of breast cancers by altering the phosphoproteome and augmenting EGFR/PI3K/AKT signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pgrmc1 (Progesterone Receptor Membrane Component 1) Associates with Epidermal Growth Factor Receptor and Regulates Erlotinib Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Development of a Tc-99m labeled sigma-2 receptor-specific ligand as a potential breast tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Receptor-Based Imaging of Tumor Proliferation with the Sigma-2 Ligand [18F]ISO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma-2 Receptor (TMEM97): A Proliferation Biomarker in Oncology

An In-depth Technical Guide on its Expression in Cancer Cell Lines, Associated Signaling Pathways, and Methodologies for Quantification

Introduction